molecular formula C19H20N2O3S B2601961 4-ethoxy-2,3-dimethyl-N-(3-quinolinyl)benzenesulfonamide CAS No. 1374683-64-3

4-ethoxy-2,3-dimethyl-N-(3-quinolinyl)benzenesulfonamide

Cat. No.: B2601961
CAS No.: 1374683-64-3
M. Wt: 356.44
InChI Key: DXSJUMXYZRJRAE-UHFFFAOYSA-N
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Description

4-ethoxy-2,3-dimethyl-N-(3-quinolinyl)benzenesulfonamide is a complex organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-2,3-dimethyl-N-(3-quinolinyl)benzenesulfonamide typically involves multi-step organic reactions. One common method includes the use of quinoline derivatives as starting materials, which undergo various functional group transformations to achieve the desired compound . The reaction conditions often involve the use of catalysts, such as palladium, and solvents like dimethylformamide (DMF) or toluene.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of environmentally benign catalysts and solvents is also emphasized to meet green chemistry standards .

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-2,3-dimethyl-N-(3-quinolinyl)benzenesulfonamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Catalysts: Palladium, platinum

    Solvents: Dimethylformamide (DMF), toluene

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield quinoline N-oxides, while reduction reactions may produce quinoline derivatives with reduced functional groups .

Scientific Research Applications

4-ethoxy-2,3-dimethyl-N-(3-quinolinyl)benzenesulfonamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-ethoxy-2,3-dimethyl-N-(3-quinolinyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 4-ethoxy-2,3-dimethyl-N-(3-quinolinyl)benzenesulfonamide include:

Uniqueness

What sets this compound apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .

Properties

IUPAC Name

4-ethoxy-2,3-dimethyl-N-quinolin-3-ylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3S/c1-4-24-18-9-10-19(14(3)13(18)2)25(22,23)21-16-11-15-7-5-6-8-17(15)20-12-16/h5-12,21H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXSJUMXYZRJRAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=C(C=C1)S(=O)(=O)NC2=CC3=CC=CC=C3N=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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